molecular formula C16H22N2O6 B13725233 Ethyl 2-((((2-methylpentan-2-yl)oxy)carbonyl)amino)-3-nitrobenzoate

Ethyl 2-((((2-methylpentan-2-yl)oxy)carbonyl)amino)-3-nitrobenzoate

Cat. No.: B13725233
M. Wt: 338.36 g/mol
InChI Key: JFNARDWNFAOEBF-UHFFFAOYSA-N
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Description

Ethyl 2-((((2-methylpentan-2-yl)oxy)carbonyl)amino)-3-nitrobenzoate is an organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a nitrobenzene ring, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((((2-methylpentan-2-yl)oxy)carbonyl)amino)-3-nitrobenzoate typically involves multiple steps. One common method includes the esterification of 3-nitrobenzoic acid with ethanol in the presence of a strong acid catalyst to form ethyl 3-nitrobenzoate. This intermediate is then reacted with 2-methylpentan-2-ol and phosgene to introduce the carbamate group, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((((2-methylpentan-2-yl)oxy)carbonyl)amino)-3-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-((((2-methylpentan-2-yl)oxy)carbonyl)amino)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((((2-methylpentan-2-yl)oxy)carbonyl)amino)-3-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins. The carbamate group can also form stable adducts with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-((((2-methylbutan-2-yl)oxy)carbonyl)amino)-3-nitrobenzoate: Similar structure but with a different alkyl group.

    Ethyl 2-((((2-methylpentan-2-yl)oxy)carbonyl)amino)-4-nitrobenzoate: Similar structure but with the nitro group in a different position.

    Ethyl 2-((((2-methylpentan-2-yl)oxy)carbonyl)amino)-3-chlorobenzoate: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

Ethyl 2-((((2-methylpentan-2-yl)oxy)carbonyl)amino)-3-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a nitro group and a carbamate linkage allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H22N2O6

Molecular Weight

338.36 g/mol

IUPAC Name

ethyl 2-(2-methylpentan-2-yloxycarbonylamino)-3-nitrobenzoate

InChI

InChI=1S/C16H22N2O6/c1-5-10-16(3,4)24-15(20)17-13-11(14(19)23-6-2)8-7-9-12(13)18(21)22/h7-9H,5-6,10H2,1-4H3,(H,17,20)

InChI Key

JFNARDWNFAOEBF-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)OC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC

Origin of Product

United States

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